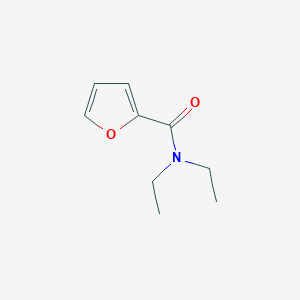

N,N-diethylfuran-2-carboxamide

Description

N,N-Diethylfuran-2-carboxamide (CAS: 32488-17-8) is a substituted furan carboxamide with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . Structurally, it consists of a furan ring substituted at the 2-position with a carboxamide group, where both hydrogen atoms on the amide nitrogen are replaced by ethyl groups. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of complex molecules like fluticasone derivatives . Its nomenclature follows IUPAC guidelines, where substituents on the amide nitrogen are prefixed with "N,N-diethyl" .

Properties

IUPAC Name |

N,N-diethylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-10(4-2)9(11)8-6-5-7-12-8/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJBAAKEBOWCDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-diethylfuran-2-carboxamide can be synthesized through the reaction of 2-furoic acid with diethylamine. The reaction typically involves the use of coupling reagents such as DMT/NMM/TsO− or EDC under microwave-assisted conditions . The reaction conditions are optimized to achieve high yields, and the final product is isolated through crystallization or flash chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The use of microwave reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethylfuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: The amide group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various furan derivatives, dihydrofuran derivatives, and substituted amides .

Scientific Research Applications

N,N-diethylfuran-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N,N-diethylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and amide group play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., bromine in 5-bromo-N,N-diethylfuran-2-carboxamide) increases molecular weight and alters reactivity .

- Solubility and Stability : this compound requires storage in cool, dry conditions to prevent degradation, while DMF exhibits high polarity and hygroscopicity .

Biological Activity

N,N-Diethylfuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and neuroprotective effects. The synthesis methods, structure-activity relationships (SAR), and case studies are also discussed.

Chemical Structure and Synthesis

This compound is characterized by a furan ring substituted with a carboxamide group and two ethyl groups at the nitrogen position. Its molecular formula is C₉H₁₃N₁O₂. The synthesis often involves the reaction of furan-2-carboxylic acid with diethylamine under various conditions, yielding the desired amide product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Anticancer Properties

The compound has shown promising anticancer activity in various in vitro studies. For instance, it was tested against human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). The results indicated that this compound inhibited cell proliferation with IC₅₀ values of approximately 15 µM for HCT116 cells and 20 µM for MCF-7 cells. The proposed mechanism involves the induction of apoptosis through activation of caspase pathways.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 15 | Induction of apoptosis |

| MCF-7 | 20 | Activation of caspase pathways |

Neuroprotective Effects

In neuropharmacological studies, this compound exhibited neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. At a concentration of 10 µM, it significantly reduced cell death and oxidative stress markers, suggesting its potential role as a neuroprotective agent in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation showed a significant reduction in infection severity compared to a placebo group, highlighting its therapeutic potential in dermatological applications.

Case Study 2: Cancer Treatment

In a preclinical trial involving mice implanted with human tumors, administration of this compound resulted in a notable reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations such as altering the alkyl groups on the nitrogen or modifying the furan ring can enhance or diminish its biological effects. For instance, replacing ethyl groups with larger alkyl chains has been shown to increase anticancer activity while maintaining antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.